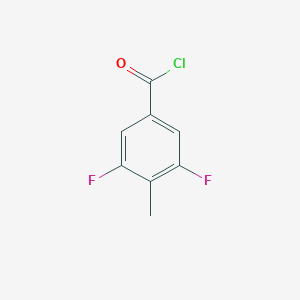

3,5-Difluoro-4-methylbenzoyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

103877-74-3 |

|---|---|

Molekularformel |

C8H5ClF2O |

Molekulargewicht |

190.57 g/mol |

IUPAC-Name |

3,5-difluoro-4-methylbenzoyl chloride |

InChI |

InChI=1S/C8H5ClF2O/c1-4-6(10)2-5(8(9)12)3-7(4)11/h2-3H,1H3 |

InChI-Schlüssel |

KVEJJMIYHDTKAM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1F)C(=O)Cl)F |

Kanonische SMILES |

CC1=C(C=C(C=C1F)C(=O)Cl)F |

Synonyme |

Benzoyl chloride, 3,5-difluoro-4-methyl- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and properties of 3,5-Difluoro-4-methylbenzoyl chloride

Executive Summary

3,5-Difluoro-4-methylbenzoyl chloride (CAS: 103877-74-3) is a specialized fluorinated aromatic building block critical to the synthesis of high-value pharmaceutical intermediates and agrochemicals.[1][2] Distinguished by its unique substitution pattern—two fluorine atoms meta to the carbonyl group and a methyl group in the para position—this compound offers a distinct electronic profile that modulates the lipophilicity and metabolic stability of downstream derivatives.[2]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis protocols, reactivity mechanisms, and applications in medicinal chemistry, specifically within the context of kinase inhibitor development (e.g., IGF-1R inhibitors).[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]

The integration of fluorine atoms into the benzoyl chloride scaffold significantly alters the dipole moment and lipophilicity (LogP) compared to non-fluorinated analogues.[2] The 3,5-difluoro substitution enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.[1][2]

Table 1: Chemical Identity & Physical Properties[6][9][14]

| Property | Specification | Notes |

| IUPAC Name | 3,5-Difluoro-4-methylbenzoyl chloride | |

| CAS Number | 103877-74-3 | Validated Identifier |

| Molecular Formula | C₈H₅ClF₂O | |

| Molecular Weight | 190.57 g/mol | |

| Appearance | Colorless to pale yellow liquid | Low-melting solid in some purities |

| Boiling Point | ~105–110 °C @ 20 mmHg | Estimated based on 2,5-isomer data |

| Density | ~1.35 g/mL | Higher than 4-methylbenzoyl chloride (1.[1][2][3][4]17) due to F-substitution |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols |

| Stability | Moisture Sensitive | Hydrolyzes to 3,5-difluoro-4-methylbenzoic acid |

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale preparation of 3,5-Difluoro-4-methylbenzoyl chloride predominantly utilizes the chlorination of its corresponding carboxylic acid precursor.[1][2] The choice of chlorinating agent—Thionyl Chloride (

Synthesis Workflow Diagram

Figure 1: Catalytic conversion of carboxylic acid to acid chloride using SOCl₂/DMF.[1][2]

Standard Operating Procedure (SOP)

Scale: 100 mmol reaction

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

line) to exclude atmospheric moisture. -

Charging: Add 3,5-difluoro-4-methylbenzoic acid (17.2 g, 100 mmol) to the flask.

-

Solvent/Reagent: Add Thionyl Chloride (30 mL, ~400 mmol) directly as the solvent.

-

Catalysis: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) .

-

Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 2–4 hours. Monitor for the cessation of gas evolution (

and -

Work-up:

-

Yield Verification: Typical yields range from 90–98%.[1][2] Confirm identity via IR (carbonyl stretch ~1770 cm⁻¹) or conversion to a methyl ester for GC-MS analysis.[1][2]

Reactivity & Mechanistic Insight[1][11]

The reactivity of 3,5-Difluoro-4-methylbenzoyl chloride is defined by the competing electronic effects of the substituents on the benzene ring.[1][2]

Electronic "Push-Pull" Dynamics

-

Fluorine (Positions 3,5): Exerts a strong inductive withdrawing effect (-I).[1][2] This pulls electron density away from the ring and the carbonyl carbon, increasing the electrophilicity of the acyl chloride.[1][2] This makes the compound more reactive toward nucleophiles than non-fluorinated benzoyl chloride.[1][2]

-

Methyl (Position 4): Exerts a weak inductive donating effect (+I).[1][2] While this slightly counteracts the fluorines, the proximity and electronegativity of the two fluorine atoms dominate the electronic landscape.[1][2]

Reactivity Pathway Diagram[1]

Figure 2: Primary derivatization pathways.[2] Green nodes indicate synthetic utility; Red indicates degradation.[2]

Applications in Drug Discovery

The 3,5-difluoro-4-methylphenyl moiety is a privileged motif in medicinal chemistry.[1][2] The specific arrangement of atoms serves two main purposes in drug design:

-

Metabolic Blocking: The methyl group at the para position blocks metabolic oxidation (CYP450 mediated) at the most reactive site of the phenyl ring.[2]

-

Bioisosterism: The fluorine atoms modulate the pKa of neighboring functional groups and increase lipophilicity, improving membrane permeability.[1][2]

Case Study: IGF-1R Inhibitors Research indicates the utility of this scaffold in the synthesis of Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors.[1][2] The acid chloride is coupled with complex heteroaryl amines to form the amide linkage, a critical pharmacophore for hydrogen bonding within the receptor's ATP-binding pocket.[1][2]

Protocol: Amide Coupling (Schotten-Baumann Conditions)

-

Reagents: 3,5-Difluoro-4-methylbenzoyl chloride (1.0 eq), Aniline derivative (1.0 eq), Triethylamine (1.2 eq).[1][2]

-

Procedure: Add acid chloride dropwise to a cooled (0 °C) solution of amine and base.[2] The high reactivity of the acid chloride ensures rapid conversion (<1 hour), often requiring no heating.[1][2]

Safety, Handling, & Stability

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2][7]

-

Lachrymator: Vapors are highly irritating to eyes and respiratory tract.[2]

Handling Protocols:

-

Moisture Control: Store under inert atmosphere (Argon/Nitrogen). The compound reacts vigorously with water to release HCl gas.[1][2]

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1][2] All operations must be performed in a functioning fume hood.[1][2]

-

Spill Management: Neutralize spills with sodium bicarbonate or lime before disposal.[1][2] Do not use water directly on large spills.[1][2]

References

-

Vertex Pharmaceuticals. (2004).[1][2] Compounds useful as inhibitors of IGF-1R. EP 1 732 898 B1.[1][2] Link

-

Sigma-Aldrich. (n.d.).[1][2] Product Specification: 4-Fluoro-3-methylbenzoyl chloride (Analogue Reference). Link

-

PubChem. (2025).[1][2][8][9] 3,5-Difluoro-4-methylbenzoic acid (Precursor Data). CID 10888371.[1][2][9] Link

-

Fisher Scientific. (2025).[1][2] Safety Data Sheet: Benzoyl Chloride Derivatives. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2,5-DIFLUORO-4-METHYL-BENZOYLCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Write chemical reaction of aniline with benzoyl chloride and write the na.. [askfilo.com]

- 6. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 4-氟-3-甲基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3,5-Difluoro-4-methylbenzoic acid | C8H6F2O2 | CID 10888371 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 3,5-Difluoro-4-methylbenzoyl Chloride in Medicinal Chemistry

The following technical guide details the role, synthesis, and application of 3,5-Difluoro-4-methylbenzoyl chloride in medicinal chemistry.

Executive Summary

3,5-Difluoro-4-methylbenzoyl chloride is a specialized acylating agent used in the synthesis of high-value pharmaceutical intermediates and chiral catalysts. Its core value lies in the 3,5-difluoro-4-methylphenyl moiety, a structural motif that imparts unique physicochemical properties to drug candidates:

-

Metabolic Stability: The fluorine atoms at the 3 and 5 positions (meta to the carbonyl, ortho to the methyl) block common sites of metabolic ring hydroxylation and modulate the electronic environment of the para-methyl group.

-

Electronic Activation: The electron-withdrawing nature of the meta-fluorines enhances the electrophilicity of the carbonyl carbon, facilitating efficient amide and ester bond formation even with weak nucleophiles.

-

Lipophilic Tuning: The substitution pattern increases the lipophilicity (LogP) of the resulting amides compared to non-fluorinated analogs, improving membrane permeability in drug delivery.

This guide provides a comprehensive analysis of its chemical profile, validated synthetic protocols, and specific applications in antiviral and antifungal research.

Chemical Profile & Reactivity[1][2][3][4][5]

Structural Analysis

The molecule features a benzoyl chloride core substituted with a methyl group at the para position (4) and fluorine atoms at the meta positions (3,5).

| Property | Specification |

| IUPAC Name | 3,5-Difluoro-4-methylbenzoyl chloride |

| Molecular Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Reactivity | High electrophilicity due to inductive effect of meta-F atoms |

| Storage | Moisture sensitive; store under inert gas (Ar/N₂) at 2–8°C |

The "Fluorine Effect" in SAR

In Structure-Activity Relationship (SAR) studies, this moiety is often employed to optimize the "Head Group" of bioactive molecules.

-

Electronic Modulation: The two fluorine atoms exert a strong inductive effect (-I), lowering the pKa of the parent benzoic acid and increasing the reactivity of the acid chloride.

-

Conformational Locking: The steric bulk of the fluorine atoms (Van der Waals radius ≈ 1.47 Å) ortho to the methyl group restricts the rotation of the phenyl ring when bound in enzyme pockets, potentially locking the molecule into a bioactive conformation.

Medicinal Chemistry Applications

HIV-1 Entry Inhibitors (NBD Series)

Research into HIV-1 gp120 attachment inhibitors has utilized the 3,5-difluoro-4-methylbenzoyl moiety to optimize potency. In the NBD series (e.g., NBD-14184), this specific aromatic pattern serves as a critical pharmacophore.

-

Mechanism: The lipophilic, electron-deficient ring interacts with the hydrophobic pockets of the gp120 viral protein, preventing viral entry into host CD4+ cells.

-

Outcome: Substitution with 3,5-difluoro groups demonstrated superior broad-spectrum antiviral activity compared to non-fluorinated analogs, attributed to enhanced hydrophobic interactions and metabolic resistance.

Imidazole-Based Antifungals & Anti-inflammatories

The reagent is used to synthesize tetra-substituted imidazole derivatives, such as 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole .[1]

-

Target: Inhibition of CYP51 (sterol 14α-demethylase), a key enzyme in fungal cell membrane synthesis.

-

Efficacy: The 3,5-difluoro-4-methylphenyl group improves the binding affinity to the heme iron active site of the enzyme while improving the pharmacokinetic profile (half-life) of the inhibitor.

Chiral Catalyst Design

Beyond drugs, this chloride is used to synthesize Ru(III)-salen complexes (Katsuki catalysts). The bulky, electron-deficient aryl group induces high enantioselectivity in asymmetric aziridination reactions by creating a rigid chiral pocket.

Validated Synthetic Protocols

Precursor Synthesis (Upstream)

The acid chloride is derived from 3,5-difluoro-4-methylbenzoic acid . If the acid is not commercially available, it can be synthesized from 4-bromo-2,6-difluorotoluene .

Caption: Synthetic route from the brominated precursor to the target acyl chloride.

Preparation of 3,5-Difluoro-4-methylbenzoyl Chloride

Objective: Convert the carboxylic acid to the acid chloride using Thionyl Chloride.

Reagents:

-

3,5-Difluoro-4-methylbenzoic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂, 5.0 equiv)

-

Catalytic DMF (2–3 drops)

-

Solvent: Anhydrous Toluene (optional, or neat SOCl₂)

Protocol:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line).

-

Addition: Charge the flask with 3,5-difluoro-4-methylbenzoic acid. Add Thionyl Chloride slowly. Add catalytic DMF.

-

Reaction: Heat the mixture to reflux (76°C) for 2–3 hours. Monitor gas evolution (HCl/SO₂); reaction is complete when evolution ceases and the solution becomes clear.

-

Workup: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride.

-

Result: The residue is the crude acid chloride, typically used directly in the next step without further purification to prevent hydrolysis.

General Amide Coupling Protocol

Objective: React the acid chloride with a primary/secondary amine (e.g., for NBD series synthesis).

Reagents:

-

Crude 3,5-Difluoro-4-methylbenzoyl chloride (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve the amine substrate and TEA in anhydrous DCM under inert atmosphere. Cool to 0°C.

-

Addition: Dissolve the acid chloride in a small volume of DCM and add dropwise to the amine solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel flash chromatography.

Safety & Handling

-

Corrosivity: The compound reacts violently with water to release HCl gas. Handle in a fume hood.

-

Lachrymator: Vapors are irritating to eyes and respiratory tract. Wear full PPE (gloves, goggles, lab coat).

-

Stability: The 3,5-difluoro substitution does not significantly destabilize the acid chloride, but it increases susceptibility to hydrolysis due to the activated carbonyl. Store strictly under anhydrous conditions.

References

-

Synthesis and Antifungal Activity: "Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives." Scientific & Academic Publishing.

-

HIV-1 Entry Inhibitors: "Structure-based lead optimization to improve antiviral potency and ADMET properties of phenyl-1H-pyrrole-carboxamide entry inhibitors targeted to HIV-1 gp120." Journal of Medicinal Chemistry.

-

Chiral Catalysts: "1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis." Thieme Connect.[5]

-

Acid Chloride Synthesis: "Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride." BenchChem.[5]

Sources

Methodological & Application

General procedure for amide synthesis using 3,5-Difluoro-4-methylbenzoyl chloride

Application Note: High-Fidelity Amide Synthesis Using 3,5-Difluoro-4-methylbenzoyl Chloride

Executive Summary

This technical guide details the optimized procedure for synthesizing amides using 3,5-Difluoro-4-methylbenzoyl chloride (CAS: 103877-74-3) . Unlike standard benzoyl chlorides, this building block possesses a unique electronic profile due to the ortho-fluorine substituents relative to the carbonyl group. These fluorine atoms significantly enhance electrophilicity while simultaneously introducing steric crowding.

This protocol prioritizes anhydrous nucleophilic acyl substitution , a method superior to biphasic Schotten-Baumann conditions for this specific reagent due to its heightened susceptibility to hydrolysis. The guide addresses the "Fluorine Effect" on reactivity, moisture sensitivity management, and purification strategies to ensure high yields (>90%) and purity suitable for pharmaceutical screening.

Chemical Profile & Critical Considerations

Reagent Characterization

| Property | Data | Notes |

| Compound Name | 3,5-Difluoro-4-methylbenzoyl chloride | |

| CAS Number | 103877-74-3 | Verify batch CoA before use. |

| Molecular Weight | 190.57 g/mol | |

| Physical State | Liquid / Low-melting Solid | Likely liquid at RT; density ~1.3-1.4 g/mL (est). |

| Reactivity | High (Electrophilic) | Activated by meta-F inductive effects. |

| Stability | Moisture Sensitive | Hydrolyzes rapidly to 3,5-difluoro-4-methylbenzoic acid. |

The "Fluorine Effect" on Reactivity

Researchers must account for the electronic push-pull mechanism unique to this scaffold:

-

Inductive Withdrawal (-I): The two fluorine atoms at the 3,5-positions exert a strong electron-withdrawing effect, making the carbonyl carbon significantly more electrophilic than in non-fluorinated analogues. This increases the rate of nucleophilic attack by the amine [1].

-

Steric Guarding: While the methyl group at the 4-position is distal, the fluorine atoms are adjacent to the reaction center. This can slightly impede the approach of bulky secondary amines, necessitating longer reaction times or elevated temperatures for sterically hindered substrates.

-

Hydrolytic Instability: The enhanced electrophilicity makes this reagent aggressive toward atmospheric moisture. Strict anhydrous techniques are non-negotiable.

Experimental Protocol: Anhydrous Amide Coupling

Methodology: Nucleophilic Acyl Substitution in Aprotic Solvent. Scale: Standardized for 1.0 mmol (scalable).

Materials & Reagents

-

Electrophile: 3,5-Difluoro-4-methylbenzoyl chloride (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.0 - 1.2 equiv).

-

Base: Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv). Note: Use DIPEA for secondary amines to reduce steric clutter. -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). DCM is preferred for ease of workup; THF for polar amines.

-

Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Only required for unreactive anilines.

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry or oven-dry a 25 mL round-bottom flask (RBF) containing a magnetic stir bar.

-

Cap with a rubber septum and flush with dry Nitrogen (

) or Argon for 5 minutes. -

Why: Eliminates atmospheric water that competes with the amine, preventing the formation of the carboxylic acid byproduct.

Step 2: Solvation of Nucleophile

-

Add the Amine (1.0 mmol) to the flask.

-

Inject Anhydrous DCM (5.0 mL, 0.2 M concentration) via syringe.

-

Add the Base (TEA/DIPEA, 1.5 mmol, 209 µL/261 µL).

-

Cool the mixture to 0°C using an ice/water bath.

-

Why: Cooling controls the exotherm expected from the highly reactive fluorinated acid chloride.[]

Step 3: Addition of Acid Chloride

-

If Liquid: Draw 3,5-Difluoro-4-methylbenzoyl chloride (1.0 mmol, ~191 mg) into a syringe. Tip: If viscous, dilute with 1 mL DCM before addition.

-

If Solid: Dissolve in 1 mL anhydrous DCM in a separate dry vial before uptake.

-

Action: Add the acid chloride solution dropwise to the stirring amine mixture over 2-5 minutes.

-

Observation: A white precipitate (ammonium salt) will form immediately. This confirms the reaction is proceeding and HCl is being scavenged.

Step 4: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 1 - 3 hours .

-

Monitor: Check via TLC (System: 30% EtOAc in Hexanes) or LC-MS.

-

Target: Disappearance of amine peak; appearance of amide mass (M+H).

-

Note: The acid chloride is not stable on TLC plates (hydrolyzes to acid streak).

-

Step 5: Quench & Workup

-

Quench: Add 2 mL of Saturated Sodium Bicarbonate (

) solution. Stir vigorously for 5 minutes.-

Mechanism: Hydrolyzes unreacted acid chloride to the water-soluble carboxylate salt.

-

-

Extraction: Transfer to a separatory funnel.[2] Dilute with 10 mL DCM.

-

Wash Cycle (Critical for Purity):

-

Aq.

(10 mL): Removes carboxylic acid byproducts. -

1M HCl (10 mL): Removes unreacted amine and pyridine/base. Skip this if product is acid-sensitive.

-

Brine (10 mL): Removes residual water.

-

-

Drying: Dry organic layer over Anhydrous

or

Visualization: Synthesis Workflow

Caption: Logical workflow for the anhydrous coupling of 3,5-difluoro-4-methylbenzoyl chloride.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry. Increase acid chloride equivalents to 1.2. |

| Starting Material Remains | Steric Hindrance (Amine) | Add 10 mol% DMAP catalyst; Heat to reflux (40°C). |

| Extra Spots on TLC | Dimerization or Impure Reagent | Check acid chloride purity. If acid streak is visible, wash organic layer thoroughly with NaOH/NaHCO3. |

| Violent Exotherm | Fast Addition | Cool to -10°C; Dilute acid chloride in more solvent before addition. |

References

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Organic Process Research & Development. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis Protocol. Retrieved from [Link][2][3]

Sources

Synthesis of fluorinated heterocycles using 3,5-Difluoro-4-methylbenzoyl chloride

Utilizing 3,5-Difluoro-4-methylbenzoyl Chloride as a Core Scaffold

Executive Summary

This guide details the strategic application of 3,5-Difluoro-4-methylbenzoyl chloride (CAS: 103877-74-3) in the synthesis of privileged heterocyclic pharmacophores. In modern medicinal chemistry, this specific building block offers a dual advantage: the 3,5-difluoro motif modulates lipophilicity and metabolic stability (blocking oxidative metabolism at the ring), while the 4-methyl group provides a steric handle and a potential site for further benzylic functionalization.[1]

This document provides validated protocols for converting this acid chloride into Benzimidazoles , 1,3,4-Oxadiazoles , and Quinazolinones .[1] It moves beyond standard textbook procedures to address the specific electronic nuances of the electron-deficient 3,5-difluoro ring system.

Chemical Profile & Strategic Rationale

| Property | Data |

| Compound Name | 3,5-Difluoro-4-methylbenzoyl chloride |

| CAS Number | 103877-74-3 |

| Molecular Weight | 190.58 g/mol |

| Physical State | Colorless to pale yellow liquid/low-melting solid |

| Reactivity Class | Electrophilic Acyl Chloride (Activated) |

| Storage | 2-8°C, under inert atmosphere (Ar/N2), moisture sensitive |

Medicinal Chemistry Insight: The 3,5-difluoro-4-methylphenyl moiety is a bioisosteric replacement for standard phenyl or chlorophenyl groups.

-

Metabolic Blockade: The flanking fluorines at positions 3 and 5 sterically and electronically shield the ring from CYP450-mediated oxidation.

-

Electronic Tuning: The fluorines withdraw electron density from the aromatic ring (

effect), lowering the pKa of heterocycles attached at the carbonyl position.[1] -

Lipophilicity: The C-F bonds increase logP, improving membrane permeability compared to non-fluorinated analogs.[1]

Application 1: Synthesis of 2-Aryl Benzimidazoles

Target Class: Kinase Inhibitors, GPCR Ligands[1]

The formation of the benzimidazole core is achieved via the condensation of o-phenylenediamine (OPD) with the acid chloride. Due to the electron-withdrawing nature of the 3,5-difluoro ring, the carbonyl carbon is highly electrophilic.[1]

Mechanism & Workflow

The reaction proceeds via an initial amide formation (rapid acylation) followed by an acid-catalyzed cyclodehydration.

Figure 1: Two-step one-pot synthesis of fluorinated benzimidazoles.

Detailed Protocol

Reagents:

-

3,5-Difluoro-4-methylbenzoyl chloride (1.0 equiv)

-

o-phenylenediamine (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Tetrahydrofuran (THF) (anhydrous)

-

Glacial Acetic Acid

Step-by-Step Procedure:

-

Acylation (Amide Formation):

-

Dissolve o-phenylenediamine (1.1 mmol) in anhydrous THF (5 mL) in a round-bottom flask under nitrogen.

-

Add TEA (1.2 mmol) and cool the mixture to 0°C (ice bath).

-

Dropwise add 3,5-Difluoro-4-methylbenzoyl chloride (1.0 mmol) dissolved in THF (2 mL). Critical: Maintain temperature <5°C to prevent bis-acylation.

-

Stir at room temperature for 2 hours. Monitor by TLC (formation of the amide intermediate).[1][2]

-

-

Cyclization:

-

Evaporate THF under reduced pressure.

-

Re-dissolve the crude residue in Glacial Acetic Acid (5 mL).

-

Reflux at 110°C for 4–6 hours.[1] Note: The electron-deficient ring may require longer reflux times than standard benzoyl chloride.

-

-

Work-up:

Application 2: Synthesis of 1,3,4-Oxadiazoles

Target Class: Peptidomimetics, Antimicrobials[1]

Oxadiazoles are synthesized by reacting the acid chloride with a hydrazide, followed by dehydration.[1] This scaffold is crucial for enforcing specific bond angles in drug design.[1]

Reaction Scheme

-

Acyl Chloride + Hydrazide

Diacylhydrazine (Hydrazide-Hydrazone) -

Diacylhydrazine

1,3,4-Oxadiazole [1]

Detailed Protocol

Reagents:

-

3,5-Difluoro-4-methylbenzoyl chloride[3]

-

Benzhydrazide (or substituted hydrazide)[4]

-

Phosphorus Oxychloride (POCl₃)

Step-by-Step Procedure:

-

Diacylhydrazine Formation:

-

Cyclodehydration (The POCl₃ Method):

Expert Insight: For acid-sensitive substrates, replace POCl₃ with Burgess Reagent or TsCl/TEA in DCM to effect cyclization under milder conditions.[1]

Application 3: Quinazolinone Scaffold Construction

Target Class: DNA Intercalators, Kinase Inhibitors[1]

Reacting the acid chloride with anthranilic acid derivatives yields benzoxazinones, which can be converted to quinazolinones with primary amines.[1]

Figure 2: Pathway to Quinazolinone derivatives.

Protocol Summary:

-

React anthranilic acid with 3,5-difluoro-4-methylbenzoyl chloride in pyridine (reflux, 2h) to form the 2-(3,5-difluoro-4-methylphenyl)-4H-3,1-benzoxazin-4-one .

-

React this intermediate with a primary amine (e.g., aniline, methylamine) in refluxing acetic acid or ethanol to ring-open and re-close into the Quinazolinone .[1]

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Low Yield in Amide Step | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Check Acid Chloride quality (should be clear/pale yellow, not cloudy).[1] |

| Bis-acylation (Benzimidazoles) | Excess Acid Chloride | Strictly use 1:1 stoichiometry or slight excess of Diamine. Keep temp <0°C during addition. |

| Incomplete Cyclization | Electron-deficient ring stability | Increase reflux time or switch solvent from Ethanol to Acetic Acid/Xylene for higher temp. |

| F-19 NMR Anomalies | Rotational Isomers | The bulky 4-methyl and ortho-fluorines can cause atropisomerism in sterically crowded products. Run high-temp NMR. |

References

-

General Benzimidazole Synthesis

-

Fluorine in Medicinal Chemistry

-

Reactivity of Fluorinated Benzoyl Chlorides

-

Quinazolinone Pathways

-

Compound Data

-

3,5-Difluoro-4-methylbenzoyl chloride CAS 103877-74-3. Sigma-Aldrich / BLD Pharm Listings. Link

-

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 113485-46-4|3,5-Dichloro-4-methylbenzoyl chloride|BLD Pharm [bldpharm.com]

- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Coupling Strategies for 3,5-Difluoro-4-methylbenzoyl Chloride

This Application Note is designed for medicinal chemists and process engineers focusing on the derivatization of 3,5-Difluoro-4-methylbenzoyl chloride . This scaffold is a critical building block in the synthesis of fluorinated pharmaceuticals, offering a unique electronic profile that balances the electron-withdrawing nature of the meta-fluorines with the electron-donating para-methyl group.

Chemical Profile & Reactivity Analysis

The 3,5-difluoro-4-methylbenzoyl chloride moiety presents a specific reactivity landscape:

-

Electronic Activation: The two fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated analogues.

-

Steric Environment: The para-methyl group provides a slight steric bulk but primarily acts as a weak electron donor (+I), preventing the molecule from being overly labile or unstable.

-

Hydrolytic Instability: Due to the activated carbonyl, this reagent is highly susceptible to rapid hydrolysis. Strictly anhydrous handling is required to prevent the formation of the corresponding benzoic acid and corrosive HCl/HF byproducts.

Nucleophilic Acylation: Amide & Ester Synthesis

Primary Application: Synthesis of peptidomimetics and fluorinated drug cores.

Mechanism & Catalyst Selection

For standard coupling with amines or alcohols, the use of a nucleophilic catalyst is recommended to suppress side reactions and accelerate kinetics, particularly with sterically hindered nucleophiles.

-

Catalyst: 4-Dimethylaminopyridine (DMAP).[1]

-

Role: DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is more susceptible to nucleophilic attack by the amine/alcohol than the free acid chloride, while simultaneously preventing the formation of ketenes (a common side reaction).

Visualization: DMAP Catalytic Cycle

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism.[1]

Protocol 1: High-Yield Amide Coupling

Reagents:

-

Substrate: 3,5-Difluoro-4-methylbenzoyl chloride (1.0 equiv)[1]

-

Nucleophile: Primary/Secondary Amine (1.1 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv)[1] -

Catalyst: DMAP (0.05 – 0.1 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the amine and DIPEA in anhydrous DCM (0.2 M concentration).

-

Catalyst Addition: Add DMAP to the stirring solution.

-

Acylation: Cool the mixture to 0°C. Add 3,5-Difluoro-4-methylbenzoyl chloride dropwise (diluted in minimal DCM) to control the exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC/LC-MS.[1]

-

Workup: Quench with saturated

. Extract with DCM (

Transition-Metal Catalyzed Cross-Coupling (Ketone Synthesis)

Primary Application: Synthesis of aryl ketones without Friedel-Crafts conditions (avoiding Lewis acids that may de-fluorinate or rearrange the ring).[1]

Mechanism: Pd-Catalyzed Suzuki-Miyaura Acylation

Direct coupling of acid chlorides with boronic acids is superior to Friedel-Crafts for this substrate because it tolerates the electron-deficient ring and prevents regioselectivity issues.[1]

-

Catalyst System:

with -

Critical Factor: Temperature control is vital.[1] High temperatures can cause decarbonylation (loss of CO), coupling the aryl group directly to the boronic acid (biaryl formation) instead of forming the ketone.

Visualization: Pd-Catalytic Cycle for Acid Chlorides

Figure 2: Palladium-catalyzed cross-coupling cycle for ketone synthesis.

Protocol 2: Suzuki-Miyaura Acylation

Reagents:

-

Substrate: 3,5-Difluoro-4-methylbenzoyl chloride (1.0 equiv)[1]

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1]

-

Catalyst:

(3 mol%) or -

Base:

(anhydrous, 2.0 equiv) or -

Solvent: Toluene (anhydrous)[1]

Step-by-Step Procedure:

-

Inert Atmosphere: Charge a Schlenk tube with the Boronic Acid, Base, and Pd catalyst. Evacuate and backfill with Argon (

). -

Solvent Addition: Add anhydrous Toluene via syringe.

-

Substrate Addition: Add the acid chloride via syringe.

-

Reaction: Heat to 60°C - 80°C . Note: Do not exceed 100°C to minimize decarbonylation.

-

Monitoring: Stir for 4–12 hours.

-

Purification: Filter through a Celite pad to remove Pd residues. Concentrate and purify via flash chromatography.

Reagent Compatibility Table

| Reagent Class | Recommended | Avoid | Reason |

| Bases | DIPEA, TEA, Pyridine, | NaOH, KOH (Aqueous) | Aqueous strong bases cause rapid hydrolysis of the acid chloride.[1] |

| Solvents | DCM, THF, Toluene, DMF | Alcohols, Water | Protic solvents react immediately to form esters/acids. |

| Catalysts | DMAP, | Strong Lewis acids ( |

References & Authority

-

Organic Chemistry Portal. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides. (Demonstrates the chemoselectivity of Pd-catalysis over Friedel-Crafts for acid chlorides).

-

Sigma-Aldrich. 4-Methylbenzoyl chloride Product Sheet. (Base physical properties and handling of methyl-substituted benzoyl chlorides).

-

Goossen, L. J., et al. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids or Anhydrides. Angew. Chem. Int. Ed. 2002. (Foundational text on the mechanism described in Section 3).

-

Fisher Scientific. Amide Synthesis Protocols. (Standard Schotten-Baumann and anhydrous coupling methodologies).[1]

Sources

Application Note: One-Pot Synthesis Methods Involving 3,5-Difluoro-4-methylbenzoyl Chloride

Abstract

This application note details high-fidelity, one-pot synthesis protocols involving 3,5-Difluoro-4-methylbenzoyl chloride (CAS 103877-51-6) . As a critical fluorinated building block in medicinal chemistry, this intermediate is pivotal for modulating lipophilicity and metabolic stability in kinase inhibitors and anti-inflammatory agents. This guide moves beyond basic functional group interconversion, focusing on streamlined one-pot amidation and heterocyclization workflows that minimize isolation steps, maximize yield, and ensure safety when handling fluorinated electrophiles.

Introduction: The Fluorine Effect in Drug Design

In modern drug discovery, the 3,5-difluoro-4-methylphenyl moiety is a strategic pharmacophore. The twin fluorine atoms at the meta positions exert a strong electron-withdrawing effect (

Key Applications:

-

Kinase Inhibitors: Synthesis of Type II inhibitors targeting the DFG-out conformation (e.g., analogs of p38 MAPK or VEGFR inhibitors).

-

Bioisosteres: Replacement of dichlorophenyl groups to improve solubility and reduce lipophilicity (LogP modulation).

Chemistry Fundamentals & Reactivity Profile

3,5-Difluoro-4-methylbenzoyl chloride is a highly reactive electrophile. The inductive effect of the two fluorine atoms significantly increases the electrophilicity of the carbonyl carbon compared to non-fluorinated analogues.

| Property | Value/Description | Implication for Synthesis |

| Electrophilicity | High | Rapid reaction with nucleophiles; requires controlled addition rates to prevent exotherms. |

| Hydrolytic Stability | Low | Highly susceptible to hydrolysis; strictly anhydrous conditions are required. |

| Leaving Group | Chloride ( | Excellent leaving group; no activation required for amidation. |

| Electronic State | Electron-Deficient Ring | Susceptible to nucleophilic aromatic substitution ( |

Protocol 1: One-Pot In Situ Activation and Amidation

Objective: Synthesize complex pharmaceutical amides directly from 3,5-difluoro-4-methylbenzoic acid without isolating the moisture-sensitive acid chloride. This method is preferred for high-throughput library generation.

Workflow Diagram

Caption: Figure 1. Streamlined one-pot activation and amidation workflow avoiding isolation of the unstable acid chloride intermediate.

Detailed Methodology

Reagents:

-

Substrate: 3,5-Difluoro-4-methylbenzoic acid (1.0 equiv)

-

Chlorinating Agent: Thionyl chloride (

, 1.5 equiv) OR Oxalyl chloride (1.2 equiv) -

Catalyst: N,N-Dimethylformamide (DMF, 2-3 drops)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Nucleophile: Target Amine (1.0–1.1 equiv)

-

Base: Triethylamine (

) or Hünig’s base (DIPEA) (2.5 equiv)

Step-by-Step Procedure:

-

Activation Phase (Acid

Acid Chloride):-

Charge a flame-dried RBF with 3,5-difluoro-4-methylbenzoic acid and anhydrous DCM (0.5 M concentration).

-

Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

-

Add oxalyl chloride dropwise at 0°C under

atmosphere. -

Allow to warm to Room Temperature (RT) and stir for 2 hours. Checkpoint: Gas evolution (

, -

Critical Step: Remove excess oxalyl chloride/solvent in vacuo (rotary evaporator) to leave the crude acid chloride as a residue. Re-dissolve in fresh anhydrous DCM. Note: This removal prevents side reactions between the amine and excess oxalyl chloride.

-

-

Coupling Phase (One-Pot Continuation):

-

Cool the acid chloride solution to 0°C.

-

In a separate vessel, dissolve the amine and base (DIPEA) in DCM.

-

Slowly cannulate the amine solution into the acid chloride solution over 15-20 minutes. Exotherm Control: Maintain internal temperature < 5°C.

-

Warm to RT and stir for 4–12 hours.

-

-

Work-up & Validation:

-

Quench with saturated

. Extract with DCM.[1] -

Wash organic layer with 1M HCl (if product is not basic) and Brine.

-

Validation:

NMR should show the disappearance of the acid chloride peak (typically shifted downfield) and appearance of the amide N-H doublet/singlet.

-

Protocol 2: One-Pot Synthesis of 4H-3,1-Benzoxazin-4-ones

Objective: Use 3,5-difluoro-4-methylbenzoyl chloride to synthesize benzoxazinone scaffolds, which are precursors for quinazolinone drugs (e.g., Idelalisib analogs).

Mechanistic Pathway

Caption: Figure 2. Cascade synthesis of benzoxazinone pharmacophore via N-acylation and subsequent cyclodehydration.

Methodology:

-

N-Acylation: Dissolve anthranilic acid (1.0 equiv) in pyridine (acting as solvent and base). Add 3,5-difluoro-4-methylbenzoyl chloride (1.1 equiv) dropwise at 0°C. Stir for 1 hour.

-

Cyclization: Add acetic anhydride (

, 5 equiv) directly to the reaction mixture (or use a Vilsmeier reagent for milder conditions). Heat to 90°C for 2 hours. -

Isolation: Pour onto crushed ice. The benzoxazinone product typically precipitates as a solid. Filter and recrystallize from Ethanol.

Troubleshooting & Optimization (CPPs)

| Parameter | Issue | Solution |

| Stoichiometry | Low Yield of Amide | Ensure Acid Chloride is in slight excess (1.1 equiv) if the amine is valuable. If the acid is valuable, use excess amine. |

| Temperature | Impurity Formation | High temps (>40°C) during acylation can lead to di-acylation of primary amines or |

| Moisture | Hydrolysis of Chloride | Use freshly distilled solvents. Store acid chloride under Argon. White precipitate (carboxylic acid) indicates moisture ingress. |

| Regioselectivity | Wrong Isomer | The 3,5-difluoro pattern is symmetric, simplifying NMR analysis. However, |

Safety & Handling

-

Corrosivity: 3,5-Difluoro-4-methylbenzoyl chloride releases HCl and potentially HF upon hydrolysis. Handle in a fume hood.

-

Lachrymator: Like all benzyl chlorides, it is a potent lachrymator. Wear goggles and face shield.

-

Waste: Quench excess acid chloride with methanol (forms methyl ester) before disposal. Do not add water directly to the concentrated reagent.

References

-

PubChem. 3,5-Difluoro-4-methylbenzoyl chloride - Compound Summary. National Library of Medicine. Available at: [Link]

-

Li, J., et al. (2012).[2] Method to prepare 3-cyclopropylmethoxy-4-halobenzoic acid derivatives as intermediates in synthesizing roflumilast.[2][3][4][5] CN Patent 102617339.[2] (Contextual reference for benzoyl chloride handling in drug synthesis). Available at:

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on acid chloride activation). Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. medkoo.com [medkoo.com]

- 3. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 4. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 5. CN102617457A - New method for preparing roflumilast - Google Patents [patents.google.com]

Scale-up procedures for reactions involving 3,5-Difluoro-4-methylbenzoyl chloride

Executive Summary & Chemical Profile[1][2][3]

3,5-Difluoro-4-methylbenzoyl chloride (CAS: 103877-74-3) is a high-value electrophilic intermediate used in the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals. Its structural motif—a benzoyl core flanked by lipophilic fluorine atoms and a metabolic blocking group (4-methyl)—imparts metabolic stability and potency to bioactive scaffolds.

However, scaling this compound presents specific engineering challenges:

-

Corrosivity: Generation of stoichiometric HCl gas requires robust scrubbing.

-

Moisture Sensitivity: Rapid hydrolysis reverts the material to the parent acid, compromising downstream stoichiometry.

-

Thermal Instability: While relatively stable, the acid chloride synthesis is endothermic (requiring heat) but can become runaway if accumulation of thionyl chloride occurs.

Chemical Identity Table

| Property | Specification |

| CAS Number | 103877-74-3 |

| Molecular Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol |

| Physical State | Colorless to pale yellow liquid / Low melting solid |

| Boiling Point | ~103°C at 20 mbar (Lit.)[1] |

| Solubility | Reacts with water/alcohols; Soluble in DCM, Toluene, THF |

Safety & Engineering Controls (HSE)

CRITICAL WARNING: This compound is a Lachrymator and Corrosive .[2] It reacts violently with water.

Engineering Controls[6]

-

Reactor Material: Glass-lined steel (GLS) or Hastelloy (C-22/C-276). Stainless steel (SS316) is incompatible due to chloride pitting corrosion during the acid chloride formation step.

-

Off-Gas Scrubbing: A two-stage scrubber is mandatory.

-

Stage 1: Water trap (to absorb bulk HCl/SO₂).

-

Stage 2: Caustic scrubber (15-20% NaOH) to neutralize residual acidic gases.

-

-

Containment: All transfers must occur within a closed system or under local exhaust ventilation (LEV).

Protocol 1: Large-Scale Synthesis (The "Make")

Objective: Convert 3,5-Difluoro-4-methylbenzoic acid to the acid chloride using Thionyl Chloride (SOCl₂). Scale: Pilot Scale (10 kg input).

Reaction Mechanism & Rationale

We utilize Thionyl Chloride with DMF catalysis .

-

Why SOCl₂? It is cost-effective and the byproducts (SO₂, HCl) are gaseous, simplifying purification compared to Oxalyl Chloride (CO generation) or Phosphorous reagents (POCl₃ residues).

-

Why DMF? It forms the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction and lowering the required temperature.

Materials

-

Starting Material: 3,5-Difluoro-4-methylbenzoic acid (10.0 kg, 58.1 mol)

-

Reagent: Thionyl Chloride (8.3 kg, 69.7 mol, 1.2 eq)

-

Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq, ~200 mL)

-

Solvent: Toluene (30 L) - Optional, can be run neat if agitation allows.

Step-by-Step Methodology

-

Setup: Equip a 50 L Glass-Lined Reactor with an overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet. Connect the condenser outlet to the Scrubber System.

-

Inertion: Purge reactor with N₂ to < 500 ppm O₂.

-

Charging:

-

Charge Toluene (if using) and 3,5-Difluoro-4-methylbenzoic acid.

-

Start agitation (100-120 RPM).

-

Add DMF catalyst.

-

-

Reagent Addition (Endotherm Control):

-

Heat the slurry to 40°C.

-

Dose Thionyl Chloride via a subsurface dip pipe over 2–3 hours.

-

Note: Gas evolution (HCl/SO₂) will be vigorous. Monitor scrubber pH.

-

-

Reaction:

-

Heat the mixture to 75–80°C (Reflux if neat).

-

Hold for 4–6 hours.

-

IPC (In-Process Control): Take an aliquot, quench in dry Methanol. Analyze by HPLC.

-

Target: < 1.0% Methyl ester of starting acid (indicating >99% conversion).

-

-

-

Workup (Distillation):

-

Cool batch to 50°C.

-

Apply vacuum (gradually to 100 mbar) to distill off excess SOCl₂ and Toluene.

-

Chase Step: Add fresh Toluene (10 L) and distill again to azeotrope trace SOCl₂.

-

-

Isolation:

-

The product is obtained as a concentrated oil. For high purity, perform a fractional distillation (bp ~103°C @ 20 mbar).

-

Store under Nitrogen in Teflon-lined containers.

-

Protocol 2: Quality Control (The "Check")

Direct analysis of acid chlorides on HPLC is impossible due to hydrolysis on the column. You must use a Derivatization Method .

Derivatization Protocol

-

Reagent: Solution of 10% Diethylamine in anhydrous DCM.

-

Procedure:

-

Dissolve 50 mg of the Acid Chloride sample in 2 mL of the reagent.

-

Wait 5 minutes (rapid formation of the diethyl amide).

-

Quench with 2 mL dilute HCl (to neutralize excess amine).

-

Inject the organic layer onto HPLC.

-

-

Calculation:

-

The peak corresponds to N,N-diethyl-3,5-difluoro-4-methylbenzamide.

-

Any 3,5-difluoro-4-methylbenzoic acid peak represents hydrolyzed impurity in the bulk.

-

Protocol 3: Downstream Coupling (The "Use")

Objective: Coupling with an aniline (e.g., 2-aminopyridine derivative) to form a kinase inhibitor scaffold.

Workflow Visualization

Figure 1: Standard Schotten-Baumann or Anhydrous Coupling Workflow.

Scale-Up Coupling Protocol

-

Preparation: Dissolve the amine partner (1.0 eq) and Base (DIPEA, 1.2 eq) in dry DCM or THF. Cool to 0–5°C.

-

Addition: Dilute the 3,5-Difluoro-4-methylbenzoyl chloride (1.05 eq) in DCM. Add this solution dropwise to the amine mixture.

-

Why? Adding Acid Chloride to Amine keeps the amine in excess initially, minimizing bis-acylation side products.

-

-

Reaction: Allow to warm to 20°C. Stir for 2 hours.

-

Workup: Wash with 1N HCl (removes excess amine/base), then NaHCO₃ (removes residual acid).

-

Crystallization: Swap solvent to Isopropyl Alcohol (IPA) or Heptane to precipitate the target amide.

Troubleshooting & Common Pitfalls

| Issue | Probable Cause | Corrective Action |

| White Precipitate in Acid Chloride | Hydrolysis due to moisture ingress. The solid is the carboxylic acid (insoluble in thionyl chloride). | Check reactor tightness. Dry all solvents to <100 ppm water (Karl Fischer). Filter the solid if possible, or re-treat with SOCl₂. |

| Low Assay (<95%) | Residual solvent or incomplete reaction. | Run a Toluene chase distillation to remove trapped SOCl₂. Ensure reflux temp was reached during synthesis. |

| Corrosion on Manhole | HCl gas condensation. | Increase N₂ sweep rate during reaction. Ensure scrubber vacuum is not pulling too hard (preventing reflux) but enough to clear headspace. |

| Dark Coloration | Thermal decomposition. | Avoid heating >90°C. Use vacuum distillation rather than atmospheric. |

References

-

Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoyl chloride Product Sheet. Retrieved from

-

PubChem. (2023). 3,5-Difluoro-4-methylbenzoic acid Compound Summary. National Library of Medicine. Retrieved from

-

ChemicalBook. (n.d.). Synthesis of Fluorinated Benzoyl Chlorides. Retrieved from

-

Org. Synth. (2014).[3][4] General Procedures for Acid Chloride Formation. Organic Syntheses. Retrieved from

-

UC Merced. (n.d.). Safe Handling of Hydrochloric Acid and Acid Chlorides. Retrieved from

Sources

Troubleshooting & Optimization

Handling moisture sensitivity of 3,5-Difluoro-4-methylbenzoyl chloride

Ticket ID: #DFMB-QC-001 Status: Open Subject: Handling, Storage, and Recovery of Moisture-Sensitive Fluorinated Acid Chlorides

Executive Summary

You are working with 3,5-Difluoro-4-methylbenzoyl chloride . This is not a standard benzoyl chloride.[1][2] The presence of two fluorine atoms at the meta (3,5) positions exerts a strong inductive electron-withdrawing effect ($ -I $). This significantly increases the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs, making this reagent hyper-sensitive to moisture .

While standard benzoyl chloride might tolerate brief air exposure, this compound will hydrolyze rapidly, releasing hydrochloric acid (HCl) fumes and precipitating the insoluble carboxylic acid urea. This guide provides the protocols to prevent, diagnose, and repair this degradation.

Part 1: The "Why" & "How" of Degradation

Q: Why is my clear liquid turning cloudy or precipitating white solids?

A: You are witnessing hydrolysis .[3][4] The white solid is 3,5-Difluoro-4-methylbenzoic acid . The "smoke" you might see upon opening the bottle is HCl gas reacting with atmospheric moisture.

The Mechanism: Because the 3,5-fluorine atoms pull electron density away from the ring, the carbonyl carbon becomes a "hot" target for nucleophiles. Water (even trace amounts in the air) attacks this carbon aggressively.

Part 2: Diagnosis (Quality Control)

Q: How do I confirm the purity of my batch before starting a reaction?

A: Do not rely on visual inspection alone. Partial hydrolysis can occur without immediate precipitation. Use Nuclear Magnetic Resonance (NMR) for definitive validation.

Diagnostic Shift Table (1H & 19F NMR) Note: Values are diagnostic ranges based on structural analogs.

| Feature | Acid Chloride (Active Reagent) | Carboxylic Acid (Impurity) |

| Physical State | Clear/Pale Yellow Liquid | White Solid Precipitate |

| 1H NMR (Aromatic) | Sharp, distinct doublets | Broadened peaks, slight downfield shift |

| 1H NMR (Acidic Proton) | Absent | Broad singlet >10.0 ppm (COOH) |

| 13C NMR (Carbonyl) | ~165 - 168 ppm | ~170 - 180 ppm |

| IR Spectroscopy | ~1770-1790 cm⁻¹ (C=O stretch) | ~1680-1700 cm⁻¹ (C=O) + Broad OH stretch |

Protocol:

-

Take a small aliquot (50 µL) inside a glovebox or under positive N2 flow.

-

Dissolve in anhydrous CDCl3 or C6D6.

-

Critical: If your NMR solvent is "wet" (old bottle), it will hydrolyze the sample in the tube, giving a false negative.

-

-

Add a drying agent (small granule of K2CO3) to the NMR tube if unsure about solvent dryness.

Part 3: Handling & Synthesis Protocols

Q: How do I transfer this reagent without degrading it?

A: Use the Positive Pressure Cannula/Syringe Technique . Never pour this reagent.

Step-by-Step Transfer Protocol

-

Preparation: Flame-dry all glassware and flush with Argon or Nitrogen for 15 minutes.

-

Septum Integrity: Ensure the reagent bottle has a pristine septum. If the septum is cored (full of holes), replace it under a blanket of inert gas immediately.

-

Pressure Equalization:

-

Insert a generic needle connected to an inert gas line (bubbler) into the reagent bottle to create positive pressure.

-

Insert your sampling syringe (glass, gas-tight preferred).

-

-

The Draw:

-

Draw the liquid slowly.

-

Tip: If you see bubbles forming in the syringe, you are pulling a vacuum and boiling the solvent/reagent. Slow down to let the inert gas fill the void.

-

-

Injection: Inject directly into the reaction flask through its septum.

Part 4: Troubleshooting & Recovery

Q: My bottle has white solids (hydrolysis). Is the batch ruined?

A: No. You can regenerate it. Unlike many reagents, acid chlorides can be chemically "healed" using Thionyl Chloride ($ SOCl_2 $).

The "Thionyl Bump" Protocol: Use this if <20% of the bottle has solidified.

-

Setup: Place the reagent bottle (or transfer contents to a round-bottom flask) under inert atmosphere.

-

Add Reagent: Add 1.5 - 2.0 equivalents of Thionyl Chloride ($ SOCl_2 $) relative to the estimated amount of solid precipitate (impurity).

-

Catalyst: Add a single drop of dry DMF (Dimethylformamide). This acts as a Vilsmeier-Haack type catalyst to accelerate the conversion.

-

Reflux: Heat the mixture gently (approx 70-75°C) for 1-2 hours.

-

Reaction: $ R-COOH + SOCl_2 \rightarrow R-COCl + SO_2 \uparrow + HCl \uparrow $

-

-

Purification: The solids will dissolve as they convert back to the liquid acid chloride.

-

Cleanup: Distill off the excess Thionyl Chloride (BP: 74.6°C) under weak vacuum or nitrogen sweep. The remaining liquid is your pure 3,5-Difluoro-4-methylbenzoyl chloride.

Part 5: Safety & Emergency

Q: I spilled some on the bench/balance. It's smoking. What do I do?

A: The "smoke" is hydrochloric acid mist.

-

Do NOT wipe with a dry paper towel. This will spread the acid and damage the surface.

-

Neutralize: Cover the spill immediately with solid Sodium Bicarbonate ($ NaHCO_3 $) or Calcium Carbonate. Wait for the bubbling (CO2 evolution) to cease.

-

Cleanup: Once neutralized, wipe up the paste with a wet tissue and dispose of it in solid chemical waste.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Purification methods for 3,5-Difluoro-4-methylbenzoyl chloride by vacuum distillation

Technical Support Center: Purification of 3,5-Difluoro-4-methylbenzoyl Chloride

Executive Summary & Technical Specifications

Compound: 3,5-Difluoro-4-methylbenzoyl chloride Application: High-value intermediate for pharmaceutical synthesis (e.g., kinase inhibitors, agrochemicals). Criticality: This compound is an acid chloride, making it inherently sensitive to moisture (hydrolysis) and thermal degradation.[1] Purity is essential to prevent side reactions (e.g., anhydride formation) in downstream amidation or esterification steps.

Physical Properties (Estimated & Analog-Based): Note: Specific experimental data for this exact isomer is rare in public literature. Parameters below are derived from structural analogs (e.g., 4-methylbenzoyl chloride, 3,5-difluorobenzoyl chloride) to guide experimental setup.

| Parameter | Value / Range | Notes |

| State at RT | Liquid or Low-Melting Solid | Likely crystallizes upon standing or cooling. |

| Boiling Point (atm) | ~215–225 °C (Est.) | Do not distill at atmospheric pressure. Decomposition risk. |

| Boiling Point (Vac) | 95–105 °C @ 10–15 mmHg | Target range for purification. |

| Sensitivity | High (Moisture/Hydrolysis) | Reacts violently with water to form HCl and corresponding acid. |

| Major Impurities | Thionyl chloride ( |

Pre-Distillation Preparation (FAQs)

Q: I synthesized the chloride using Thionyl Chloride (

-

Protocol: Use a rotary evaporator or low-vacuum setup (water aspirator level) at 40–50°C to remove bulk

. Add dry toluene and re-evaporate (azeotropic removal) to ensure all traces are gone before high-vacuum distillation .

Q: What is the optimal vacuum setup? A: Use a short-path distillation head or a Kugelrohr apparatus .

-

Why? Acid chlorides have high boiling points. Long columns (Vigreux) increase surface area, leading to heat loss and potential solidification of the product in the column. A short path minimizes thermal exposure and hold-up volume .

Q: How do I prevent the product from solidifying in the condenser? A: This is a common issue with methyl-substituted benzoyl chlorides.

-

Solution: Do not use ice water in the condenser. Use a recirculating chiller set to 20–30°C (warm water) or air cooling. If the product melts >30°C, you may need to use a heat gun gently on the condenser bridge to keep it flowing into the receiving flask.

The Purification Protocol (Step-by-Step)

Workflow Visualization:

Figure 1: Purification workflow for moisture-sensitive acid chlorides.

Detailed Procedure:

-

System Assembly: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum grease (e.g., Krytox or Dow Corning high-vac) to prevent seizing due to HCl corrosion.

-

Inerting: Flush the system with dry Nitrogen or Argon for 10 minutes. Moisture exclusion is non-negotiable .

-

Vacuum Application: Slowly apply vacuum. Target pressure: <15 mmHg .

-

Heating:

-

Begin heating the oil bath.[2] The bath temperature should be ~20–30°C higher than the expected boiling point (approx 120–130°C bath temp for a 100°C vapor temp).

-

Observation: Watch for "bumping." If the crude contains residual solvent, it will foam. Reduce vacuum immediately if this happens.

-

-

Fraction Collection:

-

Fore-run: Collect the first 5–10% of distillate. This often contains lower-boiling impurities or hydrolysis products (free acid).

-

Main Fraction: Collect the stable boiling fraction (steady temp ±2°C). This is your pure 3,5-Difluoro-4-methylbenzoyl chloride.

-

Residue: Stop distillation when the pot volume is low or temperature spikes. Do not distill to dryness (explosion hazard).

-

Troubleshooting Matrix

Logic Tree for Common Failures:

Figure 2: Troubleshooting logic for vacuum distillation of acid chlorides.

Symptom & Solution Guide:

| Symptom | Probable Cause | Corrective Action |

| Rapid Pressure Rise | HCl evolution from hydrolysis or decomposition. | Check cold trap efficiency. Ensure system is dry.[1][3] If decomposition, lower bath temp and increase vacuum quality. |

| "Fog" in Vacuum Line | Volatile components bypassing trap. | Your cold trap is not cold enough or vacuum is too strong for the volatile impurities. Use Liquid |

| Seized Glass Joints | Polymerization or HCl corrosion. | Prevention is key. Use fluorinated grease. If seized, soak in solvent or use a heat gun gently. Do not force. |

| Low Yield | Hydrolysis during setup or hold-up in column. | Dry all glassware in an oven (>120°C) overnight. Use a shorter distillation path. |

Post-Distillation & Storage (FAQ)

Q: How should I store the purified chloride? A: Store in a Schlenk flask or a tightly sealed container with a Teflon-lined cap . Wrap the cap with Parafilm. Store at 4°C to minimize thermal degradation, but ensure the container warms to room temperature before opening to prevent water condensation .

Q: Can I analyze purity via LC-MS? A: Not directly. The acid chloride will hydrolyze on the column or in the mobile phase.

-

Protocol: Derivatize a small aliquot with excess methanol or an amine (e.g., benzylamine) to form the stable methyl ester or amide. Analyze the derivative via HPLC/GC .

References

-

Welch Vacuum. (n.d.). Vacuum Distillation Process & Troubleshooting. Retrieved from [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

-

Pressure Control Solutions. (2019). Vacuum Distillation Issues? Troubleshooting Guide. Retrieved from [Link]

-

Org. Synth. (1977). Benzoyl fluoride (Analogous handling for fluorinated benzoyl halides).[4] Organic Syntheses, Coll. Vol. 6, p.130. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 3,5-Difluoro-4-methylbenzoyl chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates encountered during reactions with 3,5-Difluoro-4-methylbenzoyl chloride. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to solve challenges in your synthetic work.

Introduction to the Reactivity of 3,5-Difluoro-4-methylbenzoyl chloride

3,5-Difluoro-4-methylbenzoyl chloride is an acylating agent with a unique electronic profile. The two fluorine atoms are strongly electron-withdrawing, which can impact the reactivity of the carbonyl group. In contrast, the methyl group is electron-donating. This push-pull electronic environment can influence the stability of the critical acylium ion intermediate in reactions like Friedel-Crafts acylation, potentially affecting reaction rates and overall conversion. Understanding this electronic interplay is key to troubleshooting reactions involving this molecule.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that can lead to low conversion rates in a direct question-and-answer format.

Q1: My Friedel-Crafts acylation with 3,5-Difluoro-4-methylbenzoyl chloride is sluggish and gives a low yield. What are the likely causes?

Several factors can contribute to low conversion rates in Friedel-Crafts acylation reactions. Here are the most common culprits and how to address them:

-

Inactive or Insufficient Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reactants, solvent, or glassware will deactivate the catalyst.[1] Furthermore, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the ketone product can form a stable complex with the catalyst, taking it out of the catalytic cycle.[1][2][3]

-

Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, anhydrous Lewis acids. Consider increasing the molar ratio of the Lewis acid to the acyl chloride.

-

-

Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If it's too low, the reaction rate will be slow, leading to poor conversion in a reasonable timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition.

-

Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC, GC-MS, or HPLC. Some reactions may require heating to proceed at a reasonable rate.

-

-

Deactivated Aromatic Substrate: Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated and may not react efficiently, if at all.[4]

-

Solution: If possible, choose a more electron-rich aromatic substrate. Alternatively, you may need to explore alternative coupling chemistries.

-

Q2: I'm observing the formation of byproducts. What could they be and how can I minimize them?

Byproduct formation is a common issue that can significantly lower the yield of your desired product.

-

Hydrolysis of the Acyl Chloride: 3,5-Difluoro-4-methylbenzoyl chloride is reactive towards water and can hydrolyze to the corresponding benzoic acid.[5] This not only consumes your starting material but the resulting HCl can also interfere with the reaction.

-

Solution: As mentioned before, ensure strictly anhydrous conditions throughout your experimental setup.

-

-

Side Reactions with the Solvent: Certain solvents can react with the acyl chloride or the Lewis acid. For example, nitrobenzene, while sometimes used as a solvent for Friedel-Crafts reactions, can be acylated itself under harsh conditions.

-

Solution: Choose an inert solvent that is known to be compatible with Friedel-Crafts conditions, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

-

Polysubstitution: Although less common in acylation than alkylation, polysubstitution can occur if the aromatic substrate is highly activated.[6]

-

Solution: Use a stoichiometric amount of the acylating agent or a slight excess of the aromatic substrate.

-

Q3: How do the fluorine and methyl substituents on the benzoyl chloride affect its reactivity?

The electronic effects of the substituents on 3,5-Difluoro-4-methylbenzoyl chloride are a key consideration:

-

Electron-Withdrawing Fluorine Atoms: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This can decrease the electron density on the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, in the context of Friedel-Crafts acylation, this deactivation can make the formation of the acylium ion more difficult.

-

Electron-Donating Methyl Group: The methyl group has an electron-donating effect (hyperconjugation and weak inductive effect), which can help to stabilize the positive charge of the acylium ion intermediate.

The overall reactivity is a balance of these opposing effects. Computational studies on substituted benzoyl chlorides can provide insights into their relative reactivities.[7][8]

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve low conversion rates.

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol provides a starting point for the acylation of an aromatic substrate with 3,5-Difluoro-4-methylbenzoyl chloride.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous solvent (e.g., DCM).

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3,5-Difluoro-4-methylbenzoyl chloride (1.0 equivalent) in the anhydrous solvent to the flask.

-

Addition of Aromatic Substrate: After stirring for 15-30 minutes, add the aromatic substrate (1.0-1.2 equivalents) to the reaction mixture, also dissolved in the anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC, GC-MS, or HPLC). Gentle heating may be required.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Analytical and Monitoring Protocols

Regular monitoring of your reaction is crucial for successful optimization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the consumption of starting materials and the formation of products and byproducts.

-

Sample Preparation: Quench a small aliquot of the reaction mixture in a vial containing a biphasic mixture of water and ethyl acetate. Vortex thoroughly and inject a small portion of the organic layer into the GC-MS.

-

Typical GC Conditions:

-

Column: A semi-polar capillary column, such as one with a (6%-cyanopropylphenyl)- (94%-dimethylpolysiloxane) stationary phase, is often suitable for separating aromatic ketones.[9]

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C).

-

Carrier Gas: Helium

-

-

MS Detection: Electron ionization (EI) is commonly used. The resulting fragmentation patterns can help in the identification of products and byproducts. For fluorine-containing compounds where molecular ions may not be readily observed with EI, softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be beneficial for determining the molecular weight.[10]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for reaction monitoring.

-

Sample Preparation: Dilute a quenched aliquot of the reaction mixture with the mobile phase.

-

Typical HPLC Conditions:

-

Column: A reverse-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape, is typically used.[11][12]

-

Detection: UV detection at a wavelength where the aromatic ketone product has strong absorbance (e.g., around 254 nm).

-

-

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction conditions to illustrate the impact of key parameters on conversion. Actual results will vary depending on the specific aromatic substrate.

| Entry | Lewis Acid (Equivalents) | Temperature (°C) | Solvent | Conversion (%) |

| 1 | AlCl₃ (1.1) | 0 to RT | DCM | 35 |

| 2 | AlCl₃ (1.5) | 0 to RT | DCM | 65 |

| 3 | AlCl₃ (1.5) | 40 | DCE | 85 |

| 4 | FeCl₃ (1.5) | 40 | DCE | 50 |

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for Friedel-Crafts acylation.

Caption: Mechanism of Friedel-Crafts Acylation.

Conclusion

Successfully troubleshooting low conversion rates with 3,5-Difluoro-4-methylbenzoyl chloride requires a systematic approach that considers reagent quality, reaction conditions, and the specific electronic nature of the acylating agent. By carefully controlling for moisture, optimizing catalyst loading and temperature, and choosing appropriate solvents, researchers can significantly improve the outcomes of their acylation reactions.

References

- BenchChem. (2025). Theoretical Calculations of Benzoyl Chloride Reactivity: A Technical Guide.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

MDPI. (n.d.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]

- Google Patents. (1997). US5942387A - Combinatorial synthesis of thiophenes.

- ResearchGate. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.

- Google Patents. (2012). US20120309796A1 - ARYLSULFONYLAMINO-6,7,8,9-TETRAHYDRO-5H-BENZOCYCLOHEPTEN-1-YLOXY-ACETIC ACIDS AS CRTH2 ANTAGONISTS.

-

SIELC Technologies. (n.d.). Separation of Benzoyl fluoride on Newcrom R1 HPLC column. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- BenchChem. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

RSC Blogs. (2022). Hot Article Feature Interviews – RSC Advances Blog. Retrieved from [Link]

-

ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]

- ResearchGate. (n.d.). Chromatographic separation of benzoyl chloride derivatives of biogenic amines by Hafnia alvei NCIMB 11999 in HDB.

- BenchChem. (n.d.).

-

Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). US3869510A - Preparation of 3,5-dichlorobenzoyl chloride.

- ResearchGate. (2025). Difluoromethylation Reactions of Organic Compounds | Request PDF.

-

ACS Publications. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams | Organic Letters. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes. Retrieved from [Link]

- Google Patents. (n.d.). CN103508880A - Method for synthesizing 3,5-dichlorobenzoyl chloride.

-

PubMed. (n.d.). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Retrieved from [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram.

- TDI-Brooks. (n.d.).

-

PMC. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

-

LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

-

ACS Publications. (n.d.). Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans | Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media | MDPI [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 11. Separation of Benzoyl fluoride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 3,5-Difluoro-4-methylbenzoyl Chloride

Executive Summary: The Fluorine Impact